![molecular formula C10H5F3OS B13436906 3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields, including material science, pharmaceuticals, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde typically involves the trifluoromethylation of benzo[b]thiophene followed by formylation. One common method is the photochemical reaction of benzo[b]thiophene with bromotrifluoromethane, which yields a mixture of trifluoromethylated products. The desired 3-(Trifluoromethyl)benzo[b]thiophene is then isolated and subjected to formylation using a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxylic acid.
Reduction: 3-(Trifluoromethyl)benzo[b]thiophene-6-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and exhibiting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 6-Bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is unique due to the position of the trifluoromethyl group and the aldehyde functionality. This specific arrangement imparts distinct electronic properties, making it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H5F3OS |
|---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-3-6(4-14)1-2-7(8)9/h1-5H |
InChI-Schlüssel |
IYPBHXFLFBYYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)SC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




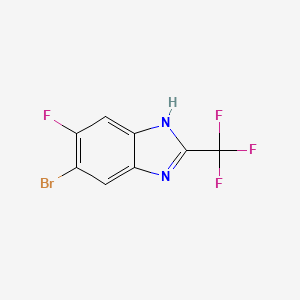
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
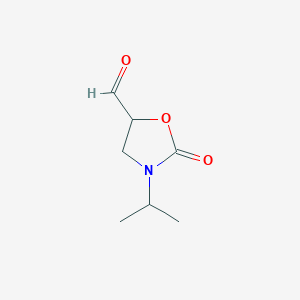
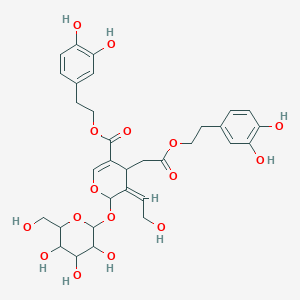
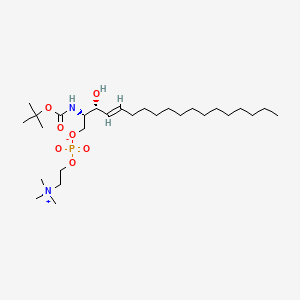
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
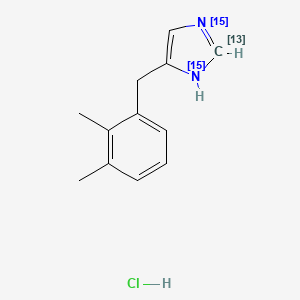
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

